4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine
CAS No.: 102872-07-1
Cat. No.: VC20805079
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102872-07-1 |
|---|---|
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.2 g/mol |
| IUPAC Name | 7-methoxy-2-methyl-3H-benzimidazol-5-amine |
| Standard InChI | InChI=1S/C9H11N3O/c1-5-11-7-3-6(10)4-8(13-2)9(7)12-5/h3-4H,10H2,1-2H3,(H,11,12) |
| Standard InChI Key | LQFVTIDZRJIJQN-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1)C=C(C=C2OC)N |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2OC)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine belongs to the benzimidazole class of compounds, which consist of a benzene ring fused with a five-membered imidazole ring . This particular derivative features three key substituents: a methoxy group at position 4, a methyl group at position 2, and an amine group at position 6. This specific substitution pattern distinguishes it from other benzimidazole derivatives and contributes to its unique properties and potential biological activities.
The molecular formula of 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine is C9H11N3O, indicating the presence of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom. The compound is identified with the Chemical Abstracts Service (CAS) registry number 102872-07-1, which serves as a unique identifier for this specific chemical substance.
Physicochemical Properties
The physicochemical properties of 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine contribute significantly to its pharmacological potential. These properties determine how the compound interacts with biological systems, including its absorption, distribution, metabolism, and excretion characteristics.
Table 1: Key Physicochemical Properties of 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 177.21 g/mol | Falls within the ideal range (<500) for drug-like molecules |
| LogP (estimated) | ~2.5 | Moderate lipophilicity, suggesting good membrane permeability |
| Polar Surface Area (PSA) | ~65 Ų | Indicates potential for good bioavailability |
| Hydrogen Bond Donors | 3 | Contributes to solubility and target binding |
| Hydrogen Bond Acceptors | 4 | Enhances potential for biological interactions |
| Rotatable Bonds | 2 | Limited conformational flexibility |
The moderate lipophilicity (LogP ~2.5) of 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine suggests a balanced hydrophilic-lipophilic character, which may enhance its bioavailability compared to more polar analogs. This property is particularly important for crossing biological membranes while maintaining adequate solubility in physiological fluids.
Biological Significance of Benzimidazole Scaffold
Benzimidazoles as "Privileged Structures"
The benzimidazole core present in 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine is considered a "privileged structure" in medicinal chemistry due to its association with a wide range of biological activities . The term "privileged structure" refers to molecular frameworks that are capable of providing ligands for diverse receptors. The benzimidazole scaffold resembles the structure of purine nucleobases, which may explain its ability to interact with various biological targets.
Historical interest in benzimidazole compounds began in the 1940s when researchers speculated that benzimidazole might act similarly to purines in providing biological responses . This interest intensified when researchers discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12 and that some of its derivatives possessed vitamin B12-like activity . These early findings catalyzed extensive research into the biological activities of benzimidazole derivatives.
Therapeutic Applications of Benzimidazole Derivatives
Benzimidazole derivatives exhibit an impressive range of pharmacological activities, making them valuable scaffolds for drug discovery. Over decades of research, compounds containing the benzimidazole nucleus have demonstrated efficacy across multiple therapeutic areas.
Table 2: Major Therapeutic Applications of Benzimidazole Derivatives
| Therapeutic Category | Examples of Approved Drugs | Target/Mechanism |
|---|---|---|
| Antiparasitic | Albendazole, Mebendazole, Thiabendazole | Inhibition of microtubule formation |
| Proton Pump Inhibitors | Omeprazole, Lansoprazole, Pantoprazole | H⁺/K⁺-ATPase inhibition |
| Antihypertensive | Candesartan cilexitil, Telmisartan | Angiotensin II receptor antagonism |
| Antihistaminic | Astemizole | H₁ receptor antagonism |
| Antiviral | Enviradine | Viral replication inhibition |
| Antifungal | Carbendazim | Cell division disruption |
These diverse applications highlight the versatility and therapeutic potential of the benzimidazole scaffold . The wide range of activities stems from the ability of benzimidazole derivatives to interact with various biological targets, including enzymes, receptors, and structural proteins.
| Mechanism | Cellular Impact | Potential Relevance to 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine |
|---|---|---|
| Microtubule Assembly Inhibition | Disruption of cell division | Methoxy group may enhance binding to tubulin |
| Induction of Apoptosis | Programmed cell death | Amine group could participate in hydrogen bonding with apoptotic targets |
| Cell Cycle Arrest | Prevention of cancer cell proliferation | Specific substitution pattern may interact with cell cycle regulators |
| Caspase Pathway Activation | Initiation of apoptotic cascade | Structure may facilitate interaction with caspase enzymes |
Structure-Activity Relationships
Impact of Substituents on Biological Activity
The biological activity of benzimidazole derivatives is significantly influenced by the nature, position, and number of substituents on the benzimidazole scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
In the case of 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine, the methoxy group at position 4 likely contributes to its lipophilicity and may enhance its membrane permeability. Methoxy substituents on benzimidazole derivatives have been associated with improved antimicrobial and anticancer activities in various studies.
The methyl group at position 2 may influence the electronic properties of the imidazole ring, potentially affecting the compound's interaction with biological targets. Additionally, the amine group at position 6 provides a site for hydrogen bonding, which could be crucial for interactions with specific enzymes or receptors.
Pharmacophore Features
The pharmacophore features of 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine include:
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The benzimidazole scaffold, which serves as a rigid framework for the presentation of substituents
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The methoxy group at position 4, which acts as a hydrogen bond acceptor
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The amine group at position 6, which functions as a hydrogen bond donor
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The methyl group at position 2, which provides hydrophobic interactions
These pharmacophore features collectively contribute to the compound's ability to interact with biological targets, potentially leading to various pharmacological activities.
Synthesis Approaches
General Synthetic Routes to Benzimidazole Derivatives
The synthesis of benzimidazole derivatives, including compounds like 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine, typically involves the condensation of o-phenylenediamines with carboxylic acids, aldehydes, or their derivatives under various conditions . Several synthetic methods have been developed to prepare benzimidazole derivatives with different substitution patterns.
Based on the literature on benzimidazole synthesis, potential synthetic routes to 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine might include:
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Condensation of an appropriately substituted o-phenylenediamine with acetic acid or acetaldehyde to introduce the methyl group at position 2
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Selective methoxylation at position 4
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Introduction of the amine group at position 6 through reduction of a nitro precursor
The specific synthetic route would depend on the availability of starting materials, the desired scale of synthesis, and considerations of reaction selectivity and efficiency.
Characterization Techniques
The characterization of synthesized 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine typically involves various analytical techniques to confirm its structure and purity. These techniques may include:
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Infrared (IR) spectroscopy to identify functional groups
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structural arrangement
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Mass spectrometry to determine the molecular weight and fragmentation pattern
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Elemental analysis to confirm the elemental composition
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Melting point determination to assess purity
These techniques collectively provide comprehensive structural information and confirm the identity and purity of the synthesized compound.
Current Research and Future Directions
Current Research Challenges
Research on benzimidazole derivatives, including compounds like 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine, faces several challenges that need to be addressed:
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Drug resistance, particularly in antimicrobial and anticancer applications
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Costly and tedious synthetic methods
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Limited structural information on specific biological targets
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Need for improved computational tools for prediction of activity and optimization of structure
Addressing these challenges requires interdisciplinary approaches combining medicinal chemistry, computational modeling, structural biology, and pharmacology.
Future Research Directions
Future research on 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine and related compounds may focus on:
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Detailed structure-activity relationship studies to optimize biological activity
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Development of more efficient and scalable synthetic routes
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Investigation of specific molecular targets and mechanisms of action
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Exploration of combination therapies to overcome resistance
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Formulation development to improve bioavailability and delivery
These research directions aim to harness the full therapeutic potential of 4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine and related benzimidazole derivatives.
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